

Drinabant: In Vivo Experimental Protocols for Researchers

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Compound of Interest

Compound Name: *Drinabant*

Cat. No.: *B1670946*

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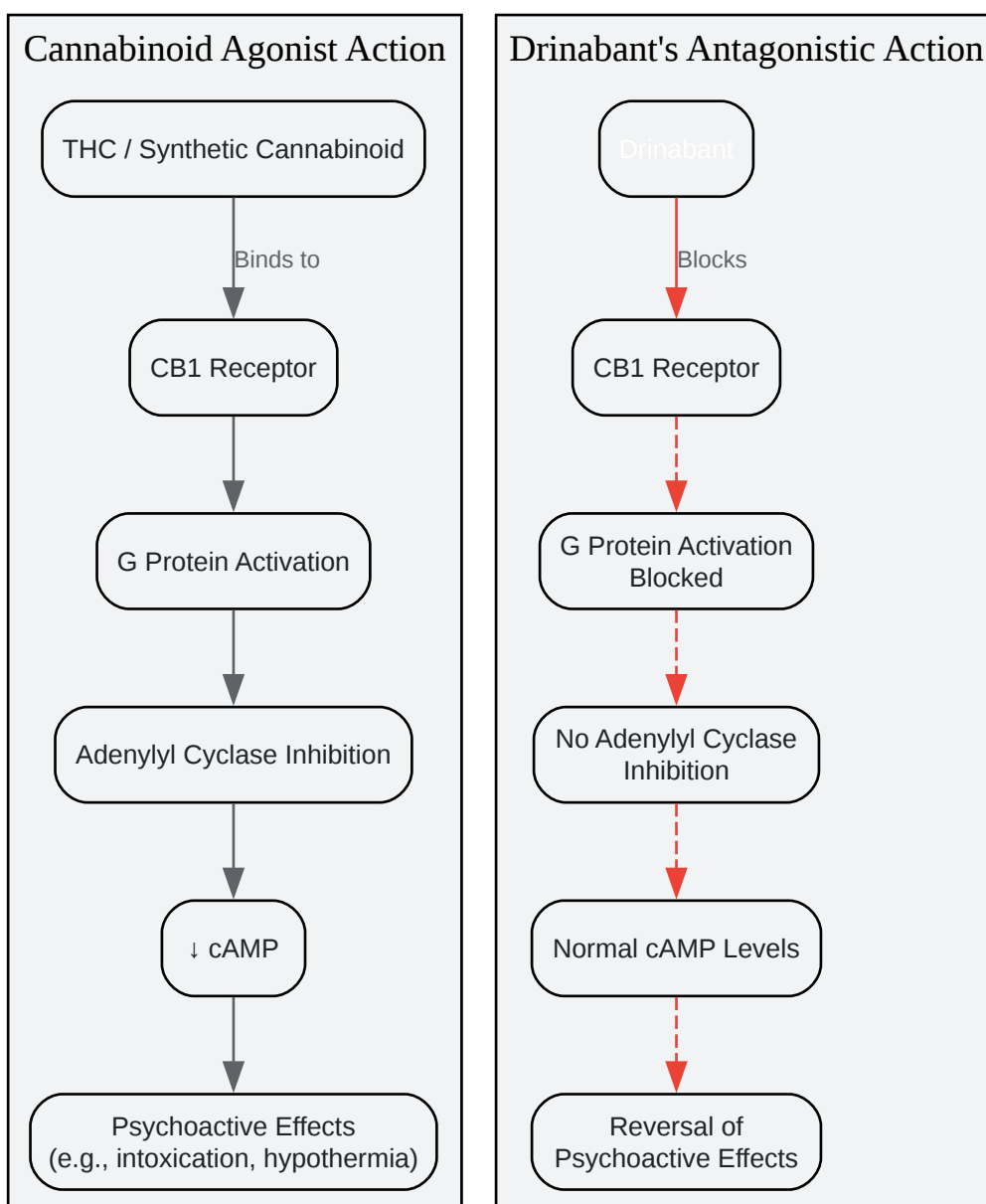
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

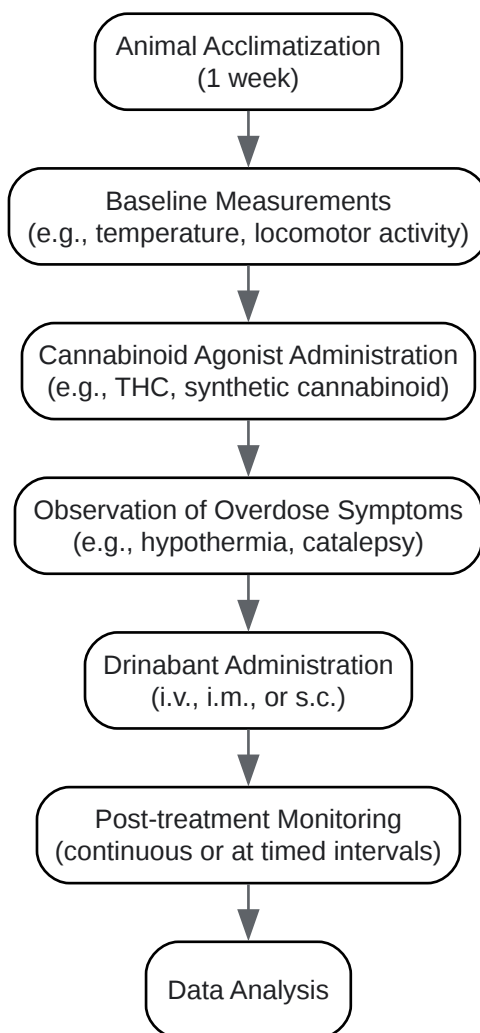
Introduction

Drinabant (also known as AVE-1625) is a selective cannabinoid 1 (CB1) receptor antagonist. [1][2] Initially investigated for a range of conditions including obesity, schizophrenia, and Alzheimer's disease, its development for these indications was discontinued.[2] More recently, **Drinabant** has garnered renewed interest for a different therapeutic application: the treatment of acute cannabinoid overdose (ACO), particularly from synthetic cannabinoids or high-potency THC edibles.[2][3] This document provides detailed in vivo experimental protocols for investigating the efficacy of **Drinabant**, with a primary focus on its current application in ACO, as well as its historical areas of research.

Mechanism of Action

Drinabant functions by selectively blocking the CB1 receptor, thereby antagonizing the effects of cannabinoid agonists like Δ^9 -tetrahydrocannabinol (THC) and synthetic cannabinoids. The CB1 receptor is a G protein-coupled receptor predominantly expressed in the central nervous system and is responsible for the psychoactive effects of cannabinoids. By inhibiting this receptor, **Drinabant** is being investigated to reverse the symptoms of cannabinoid intoxication.





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References

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- 3. California-Based Opiant Licenses Synthetic Cannabinoid Overdose Drug From Sanofi for \$500,000 - BioSpace [biospace.com]

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